ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Overview
Description
Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used in various scientific research fields. It is characterized by its chromen-4-one structure, which is responsible for its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate can be synthesized through the Pechmann condensation reaction. This involves the reaction of 1,3-dihydroxybenzene with a substituted beta-keto ester, such as diethyl-3-oxo-pentandioate, in the presence of a strong acid like sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 7-keto-2-oxo-2H-chromen-4-yl acetate.
Reduction: Formation of 7-hydroxy-2-hydroxy-2H-chromen-4-yl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anticoagulant, spasmolytic, and antitumor activities.
Industry: Used in the development of optical materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The biological activities of ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate are primarily due to its ability to interact with various molecular targets. For example, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Its antioxidant activity is due to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is unique due to its specific substitution pattern on the chromen-4-one ring. Similar compounds include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2H/4H-Chromenes: A class of compounds with versatile biological activities, including anticancer and antimicrobial properties.
Coumarin derivatives: A broad class of compounds with various substitutions on the coumarin core, exhibiting diverse biological activities.
This compound stands out due to its specific ester substitution, which influences its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
ethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-7-9(14)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOCNULMRLQKSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417702 | |
Record name | NSC667235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74083-58-2 | |
Record name | NSC667235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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